3-{3-[(4-benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-6-chloro-4-phenylquinolin-2(1H)-one
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Overview
Description
3-{3-[(4-benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-6-chloro-4-phenylquinolin-2(1H)-one is a complex organic compound with a molecular formula of C32H33ClN4O2 and a molecular weight of 541.08 g/mol . This compound is notable for its intricate structure, which includes a quinoline core, a piperidine ring, and a benzylpiperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(4-benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-6-chloro-4-phenylquinolin-2(1H)-one typically involves multiple steps. One common method includes the reductive amination of a precursor compound with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(4-benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-6-chloro-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.
Scientific Research Applications
3-{3-[(4-benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-6-chloro-4-phenylquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{3-[(4-benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-6-chloro-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to a range of biological effects, such as antimicrobial activity by disrupting bacterial cell membranes or anticancer activity by inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 3-(piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
3-{3-[(4-benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-6-chloro-4-phenylquinolin-2(1H)-one is unique due to its specific combination of functional groups and structural features. The presence of the quinoline core, piperidine ring, and benzylpiperazine moiety provides a distinct set of chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C32H33ClN4O2 |
---|---|
Molecular Weight |
541.1 g/mol |
IUPAC Name |
3-[3-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-6-chloro-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C32H33ClN4O2/c33-26-13-14-28-27(20-26)29(24-10-5-2-6-11-24)30(31(38)34-28)37-15-7-12-25(22-37)32(39)36-18-16-35(17-19-36)21-23-8-3-1-4-9-23/h1-6,8-11,13-14,20,25H,7,12,15-19,21-22H2,(H,34,38) |
InChI Key |
ABVRVKHBEAGBAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)N5CCN(CC5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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